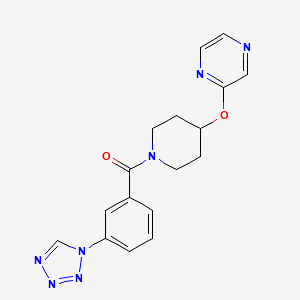

![molecular formula C21H14F3N3O B2381964 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 329906-35-6](/img/structure/B2381964.png)

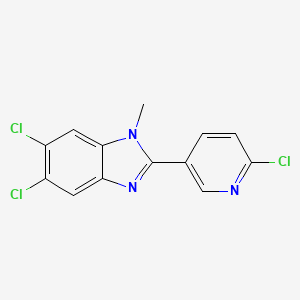

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide” is a benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . In a specific process, ortho-phenylenediamines were reacted with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide”, can be determined using X-ray crystal structure analysis . The benzimidazole core is planar and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide” can be determined using various techniques such as FTIR, NMR, and HRMS .Scientific Research Applications

Organic Synthesis

This compound plays a crucial role in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . The process involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . This method is general, inexpensive, and versatile .

Anticancer Agents

Benzimidazole derivatives, including this compound, have been studied for their potential as anticancer agents . The presence of certain groups on the benzimidazole scaffold can significantly influence the anticancer activity . For instance, the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can increase anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) can decrease it .

Therapeutic Pd(II) Complexes

The compound has been used to design a therapeutic active Pd(II) complex . This complex has shown excellent antiproliferative potency with a significant IC 50 value of ∼10 μm against the EAC cell line . The complex’s tumor inhibitory mechanism is due to its antiangiogenic effect and promotion of apoptosis .

DNA Interaction Studies

The Pd(II) complex derived from this compound has been studied for its interaction with DNA . The complex exhibits a significant hypochromic shift due to the strong π–π stacking interaction between the metal complex and the base pairs of DNA . This interaction has been confirmed by molecular docking studies .

Drug Development

The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Mechanism of Action

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N3O/c22-21(23,24)14-7-5-6-13(12-14)20(28)27-16-9-2-1-8-15(16)19-25-17-10-3-4-11-18(17)26-19/h1-12H,(H,25,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCIWMHQNOIFMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

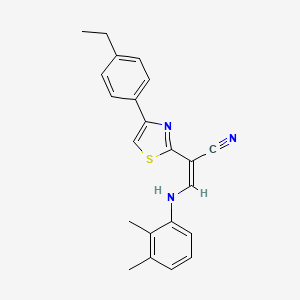

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2381883.png)

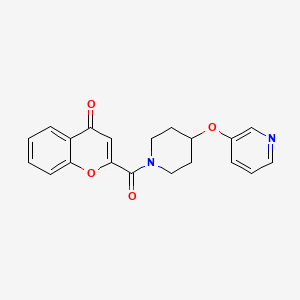

![2-(1,3-benzodioxol-5-ylmethylene)-N~1~,N~3~-bis[4-(trifluoromethyl)phenyl]malonamide](/img/structure/B2381890.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2381891.png)

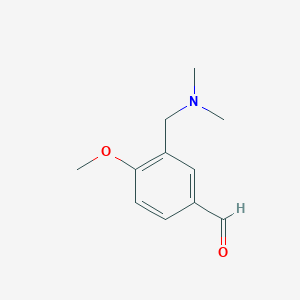

![N-(3-methoxypropyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2381892.png)

![Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2381894.png)

![1-(2-chlorophenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B2381900.png)